molecular formula C9H11NO2S2 B15302458 N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide

N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide

Katalognummer: B15302458
Molekulargewicht: 229.3 g/mol
InChI-Schlüssel: ONKCWJJGMXZOOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S2. This compound features a sulfonamide group attached to an ethene chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide typically involves the reaction of 2-(methylsulfanyl)aniline with ethene sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-(methylsulfanyl)aniline and ethene sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-(methylsulfanyl)aniline is dissolved in an appropriate solvent like dichloromethane, and ethene sulfonyl chloride is added dropwise with stirring. The base is then added to the reaction mixture to facilitate the formation of the sulfonamide bond.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, leading to the suppression of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(methylsulfanyl)phenyl]methanesulfonamide
  • N-[2-(methylsulfanyl)phenyl]ethanesulfonamide

Uniqueness

N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is unique due to the presence of the ethene chain, which imparts distinct chemical reactivity compared to its analogs. The ethene chain allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C9H11NO2S2

Molekulargewicht

229.3 g/mol

IUPAC-Name

N-(2-methylsulfanylphenyl)ethenesulfonamide

InChI

InChI=1S/C9H11NO2S2/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h3-7,10H,1H2,2H3

InChI-Schlüssel

ONKCWJJGMXZOOD-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1NS(=O)(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.